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Compound of Interest

Compound Name:
N,N'-bis(2-

methylphenyl)propanediamide

CAS No.: 10378-79-7

Cat. No.: B078896

Get Quote

Executive Summary & Structural Context
N,N'-bis(2-methylphenyl)propanediamide (

) is a symmetric diamide featuring a central methylene bridge flanked by two ortho-toluidine
moieties. In medicinal chemistry, this scaffold is significant as a model for malonamide-based
anticonvulsants and for studying the syn/anti conformational preferences of amides under
steric stress.

The presence of the ortho-methyl group introduces significant steric hindrance, forcing the

aromatic rings out of planarity with the amide linkage. This deviation is critical for solubility

profiles and receptor binding affinities in analog drug development.

Synthesis & Crystallization Protocol
To ensure high-quality single crystals suitable for X-ray diffraction, a high-purity synthesis

followed by a controlled solvent evaporation method is required.[1]
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Synthesis Workflow
The most robust route utilizes the condensation of 2-methylaniline (o-toluidine) with malonyl

dichloride or diethyl malonate. The acyl chloride route is preferred for yield and speed, while

the ester route is preferred for atom economy and avoiding acidic byproducts.

Reaction:

Step-by-Step Protocol (Acyl Chloride Method):
Preparation: Dissolve 2-methylaniline (2.2 equiv) and triethylamine (2.5 equiv) in anhydrous

dichloromethane (DCM) at 0°C under nitrogen atmosphere.

Addition: Add malonyl dichloride (1.0 equiv) dropwise over 30 minutes. The exotherm must

be controlled to prevent polymerization.

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via

TLC (Ethyl Acetate:Hexane 3:7).

Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), saturated

, and brine. Dry over anhydrous

.

Isolation: Evaporate solvent under reduced pressure to yield the crude solid.

Crystallization for X-ray Diffraction
The crude product is often microcrystalline. Large single crystals are grown using the slow

evaporation technique.

Solvent System: Ethanol (Absolute) or Methanol/DMF (9:1).

Method: Dissolve 100 mg of the compound in 15 mL of warm ethanol. Filter the solution into

a clean vial. Cover with parafilm perforated with 3-4 pinholes to restrict evaporation rate.

Conditions: Store at 293 K (Room Temp) in a vibration-free environment.

Timeline: Prismatic colorless crystals typically form within 3–5 days.
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Visualization: Synthesis & Crystallization Logic
Precursors:

o-Toluidine + Malonyl Chloride
Nucleophilic Acyl Substitution

(DCM, 0°C -> RT, 4h)
 Et3N Base Acid/Base Wash

& Drying
 Quench Crude Amide Solid Evaporation Slow Evaporation

(Ethanol, 293K)
 Recrystallization Single Crystal

(Prismatic)
 3-5 Days

Click to download full resolution via product page

Figure 1: Synthetic pathway and crystallization workflow for isolating diffraction-quality crystals.

Crystal Structure Analysis
Based on the homologous series data (Gowda et al.), the structure of N,N'-bis(2-
methylphenyl)propanediamide exhibits specific geometric and packing characteristics

defined by the ortho-substitution.

Unit Cell & Space Group
The compound typically crystallizes in the Monoclinic crystal system.[1][2][3]

Space Group:

or

(Centrosymmetric).

Symmetry: The molecule often lies on a crystallographic two-fold rotation axis (

) passing through the central methylene carbon (

), rendering the two halves of the molecule symmetry-equivalent.

Molecular Conformation
The conformation is governed by the competition between conjugation (favoring planarity) and

steric hindrance (favoring torsion).

Amide Geometry: The amide moiety (

) adopts the trans (anti) conformation. The
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bond and the

bond are anti-parallel.

Torsion Angles: Unlike the meta or para isomers, the 2-methyl group forces the phenyl ring to

twist significantly out of the plane of the amide group.

Typical Dihedral Angle (Amide/Phenyl):

.[4]

Effect: This twist minimizes steric clash between the amide oxygen and the ortho-methyl

group.

Intramolecular Hydrogen Bonding
A defining feature of this class is the formation of S(6) graph-set motifs via intramolecular

hydrogen bonds.

Interaction:

Mechanism: The ortho-hydrogen (or methyl hydrogen) of the phenyl ring forms a weak

hydrogen bond with the carbonyl oxygen of the amide group. This interaction "locks" the

molecular conformation to some extent, despite the steric bulk.

Supramolecular Architecture (Packing)
The crystal packing is stabilized by a combination of strong hydrogen bonds and weak van der

Waals forces.
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Interaction
Type

Donor Acceptor Distance (Å)
Geometry/Gra
ph Set

Intermolecular H-

Bond
N-H (Amide) O=C (Carbonyl) ~2.85 - 2.95

C(4) Chains or

R2^2(8) Dimers

Intramolecular H-

Bond
C-H (Aromatic) O=C (Carbonyl) ~3.00 - 3.20 S(6) Ring Motif

Pi-Stacking Phenyl Ring Phenyl Ring ~3.80 (Centroid)
Offset Face-to-

Face

Packing Logic: The molecules link via intermolecular

bonds to form infinite 1D chains or ribbons running parallel to a crystallographic axis (typically
the c-axis). These chains are then cross-linked or stacked via van der Waals interactions and
weak

stacking between the aromatic rings, although the ortho-methyl groups often disrupt tight

-stacking compared to the planar para isomers.

Visualization: Supramolecular Assembly
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Figure 2: Hierarchical assembly from molecular dimers to the 3D crystal lattice.

Analytical Validation (Self-Check)
To verify the crystal structure solution, the following consistency checks must be performed:

Thermal Ellipsoids: Check the ORTEP diagram. The methyl carbons usually show higher

thermal vibration parameters (

) than the ring carbons due to rotational freedom.

Hirshfeld Surface Analysis: Generate

surfaces. The

interactions should appear as two distinct deep red spots (indicating close contact) on the
surface, confirming the hydrogen-bonded chain motif.
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Fingerprint Plot: The 2D fingerprint plot should show a characteristic "spike" corresponding to

the

contacts (the H-bonds) and a diffuse region for

contacts (van der Waals).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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analysis-of-n-n-bis-2-methylphenyl-propanediamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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